molecular formula C16H11NO3 B223964 N-Salicylidene-3-aminocoumarin CAS No. 1473-60-5

N-Salicylidene-3-aminocoumarin

Cat. No.: B223964
CAS No.: 1473-60-5
M. Wt: 265.26 g/mol
InChI Key: UCXAFCDYVZFKKR-UHFFFAOYSA-N
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Description

N-Salicylidene-3-aminocoumarin, also known as this compound, is a useful research compound. Its molecular formula is C16H11NO3 and its molecular weight is 265.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-Salicylidene-3-aminocoumarin (NSAC) is a compound of considerable interest due to its diverse biological activities. This article provides an in-depth analysis of its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its molecular formula C16H11NO3C_{16}H_{11}NO_3 and a molecular weight of 273.26 g/mol. The structure features a coumarin moiety linked to a salicylidene group through an amine bond, which is crucial for its biological activity.

Target Interaction

NSAC primarily interacts with bacterial DNA gyrase, an essential enzyme for DNA replication and transcription. By inhibiting this enzyme, NSAC effectively disrupts bacterial growth, leading to cell death. This mechanism is similar to other coumarin derivatives that exhibit antibacterial properties.

Biochemical Pathways

The inhibition of DNA gyrase by NSAC affects several biochemical pathways:

  • DNA Replication : Disruption of supercoiling necessary for replication.
  • Transcription : Interference with RNA synthesis.
    These effects culminate in the inhibition of bacterial proliferation and increased susceptibility to apoptosis.

Antimicrobial Activity

Research has demonstrated that NSAC exhibits significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate effective antibacterial activity, with NSAC showing comparable efficacy to standard antibiotics like ampicillin.

Bacterial StrainMIC (µg/mL)Inhibition Zone (mm)
Staphylococcus aureus3228
Escherichia coli6424

Anticancer Activity

In addition to its antibacterial properties, NSAC has been evaluated for anticancer activity. Studies show that it induces apoptosis in cancer cell lines by disrupting the function of heat shock protein 90 (Hsp90), which is crucial for the stability of various oncogenic proteins.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of NSAC against clinical isolates of S. aureus and E. coli. The results indicated that NSAC exhibited significant inhibition zones ranging from 24 mm to 32 mm, demonstrating its potential as an antimicrobial agent .
  • Anticancer Effects : Another study focused on the effects of NSAC on human breast cancer cells. It was found that treatment with NSAC led to a marked decrease in cell viability and induced apoptosis through caspase activation pathways .
  • Chelating Properties : NSAC has been used as a chelating agent in metal complex synthesis. Its ability to form stable complexes with metals like cobalt and copper has been explored for potential applications in agriculture as insect growth regulators .

Properties

IUPAC Name

3-[(2-hydroxyphenyl)methylideneamino]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c18-14-7-3-1-6-12(14)10-17-13-9-11-5-2-4-8-15(11)20-16(13)19/h1-10,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXAFCDYVZFKKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)N=CC3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1473-60-5
Record name N-Salicylidene-3-aminocoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001473605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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